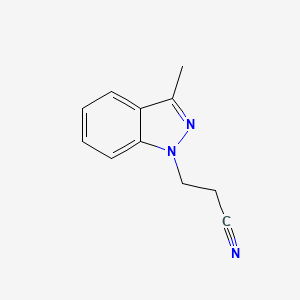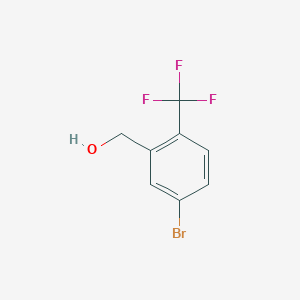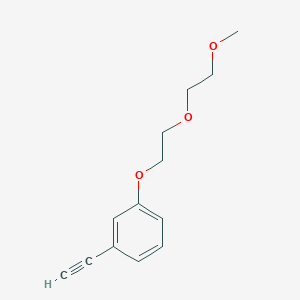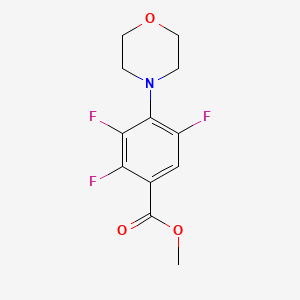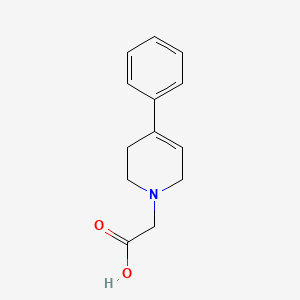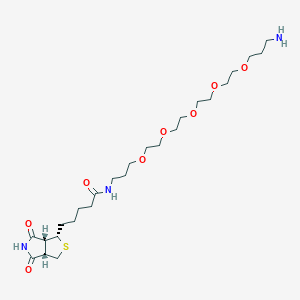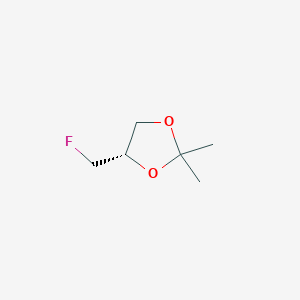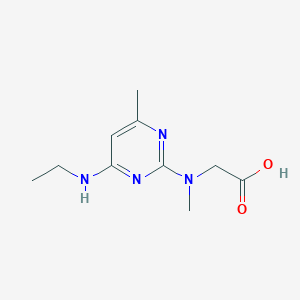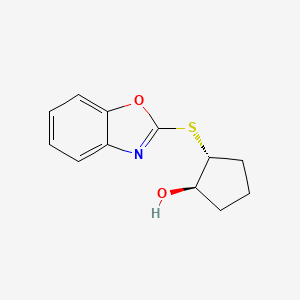
(1R,2R)-2-(1,3-benzoxazol-2-ylsulfanyl)cyclopentan-1-ol
Vue d'ensemble
Description
(1R,2R)-2-(1,3-benzoxazol-2-ylsulfanyl)cyclopentan-1-ol is a useful research compound. Its molecular formula is C12H13NO2S and its molecular weight is 235.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microbial Hydroxylation
One of the significant applications of (1R,2R)-2-(1,3-benzoxazol-2-ylsulfanyl)cyclopentan-1-ol involves microbial hydroxylation. Research has demonstrated that using microorganisms like Cunninghamella blakesleeana DSM 1906 and Bacillus megaterium DSM 32, various cycloalkylbenzoxazoles and thiazoles can be biotransformed. Products of preparative importance from these biotransformations include derivatives of cyclopentanol and cyclohexanol (Raadt et al., 1996).
Stereospecific Biohydroxylations
Cunninghamella blakesleeana has been identified as an efficient biocatalyst for the biotransformation of cycloalkylcarboxylic acids into hydroxy and oxo derivatives. The transformation of 2-cyclopentyl-1,3-benzoxazole by this fungus yields cyclopentanol derivatives, which are relevant in the synthesis of various chiral compounds (Kreiner et al., 1996).
Enantiomeric Excess Determination
The determination of the enantiomeric excess (e.e.) of compounds like trans-3-(benz-1,3-oxazol-2-yl)cyclopentan-1-ol is crucial in the evaluation of the effectiveness of microbial hydroxylation processes. An HPLC system has been developed to measure the e.e. of these compounds in fermentation mixtures, providing a valuable tool for analyzing biotransformation products (Raadt et al., 1996).
Asymmetric Reduction
A study involving the asymmetric reduction of benzoxazole derivatives used whole cells of various fungal strains. This process resulted in the formation of enantioenriched alcohols, demonstrating the potential of biological systems in generating chiral compounds (Borowiecki et al., 2014).
Optimization of Hydroxylation
The optimization of the hydroxylation process of 2-cyclopentylbenzoxazole with Cunninghamella blakesleeana was studied to enhance product yield and quality. This research provides insights into improving biotransformation efficiency and the enantiomeric excess of the products (Kraemer-Schafhalter et al., 2000).
Propriétés
IUPAC Name |
(1R,2R)-2-(1,3-benzoxazol-2-ylsulfanyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c14-9-5-3-7-11(9)16-12-13-8-4-1-2-6-10(8)15-12/h1-2,4,6,9,11,14H,3,5,7H2/t9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNPOSDVWNETFI-MWLCHTKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)SC2=NC3=CC=CC=C3O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)SC2=NC3=CC=CC=C3O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


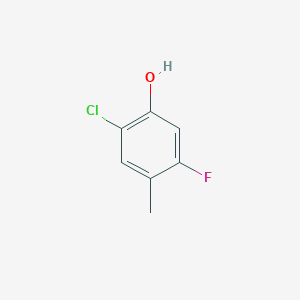
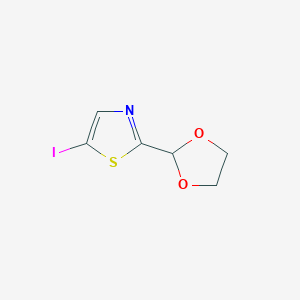

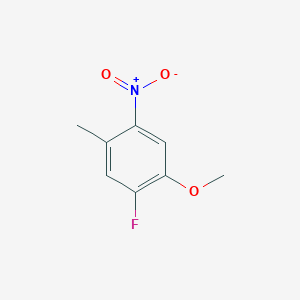
![2-(3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1474310.png)
![2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B1474311.png)
